1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1436109-61-3
VCID: VC4388783
InChI: InChI=1S/C22H25N3O/c1-3-13-25-14-10-20(11-15-25)22(26)24-17(2)18-6-8-19(9-7-18)21-5-4-12-23-16-21/h1,4-9,12,16-17,20H,10-11,13-15H2,2H3,(H,24,26)
SMILES: CC(C1=CC=C(C=C1)C2=CN=CC=C2)NC(=O)C3CCN(CC3)CC#C
Molecular Formula: C22H25N3O
Molecular Weight: 347.462

1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide

CAS No.: 1436109-61-3

Cat. No.: VC4388783

Molecular Formula: C22H25N3O

Molecular Weight: 347.462

* For research use only. Not for human or veterinary use.

1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide - 1436109-61-3

Specification

CAS No. 1436109-61-3
Molecular Formula C22H25N3O
Molecular Weight 347.462
IUPAC Name 1-prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C22H25N3O/c1-3-13-25-14-10-20(11-15-25)22(26)24-17(2)18-6-8-19(9-7-18)21-5-4-12-23-16-21/h1,4-9,12,16-17,20H,10-11,13-15H2,2H3,(H,24,26)
Standard InChI Key NPVCWVCIENSGHL-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)C2=CN=CC=C2)NC(=O)C3CCN(CC3)CC#C

Introduction

Chemical Identity and Structural Characteristics

The compound 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide (CAS 1436109-61-3) is a synthetic organic molecule characterized by a piperidine core substituted with a propargyl group and an N-linked ethyl-pyridinylphenyl moiety. Its molecular formula is C₂₂H₂₅N₃O, with a molecular weight of 347.462 g/mol. The structure includes:

  • A piperidine-4-carboxamide backbone.

  • A 1-prop-2-ynyl (propargyl) substituent at the piperidine nitrogen.

  • An N-[1-(4-pyridin-3-ylphenyl)ethyl] group attached to the carboxamide nitrogen.

Key structural motifs include conjugated π-systems (pyridine and phenyl rings) and potential hydrogen-bonding sites (carboxamide NH and pyridine N).

Synthesis and Chemical Reactions

The synthesis of this compound involves multi-step organic transformations, as inferred from analogous piperidine-carboxamide derivatives . A proposed route includes:

Step 1: Preparation of Piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid is synthesized via hydrolysis of 4-cyano-piperidine or oxidation of 4-piperidinecarbinol.

Step 2: Amidation with 1-(4-Pyridin-3-ylphenyl)ethylamine

The carboxylic acid is activated (e.g., via HATU or EDCl) and coupled with 1-(4-pyridin-3-ylphenyl)ethylamine to form the carboxamide intermediate.

Step 3: Propargylation of Piperidine

The piperidine nitrogen undergoes alkylation with propargyl bromide or a similar alkylating agent under basic conditions (e.g., K₂CO₃ in DMF).

Key Challenges

  • Stereochemical Control: Piperidine’s chair conformation may influence reaction selectivity.

  • Propargyl Stability: Alkynes are prone to oxidation or polymerization under harsh conditions.

  • Purification: Column chromatography is critical due to the compound’s moderate polarity.

PropertyValueRelevance
Molecular Weight347.462 g/molSuitable for oral bioavailability
Lipophilicity (XLogP3)~3.0 (estimated)Moderate cell permeability
H-bond Donor/Acceptor1/3 (estimated)Potential for receptor binding

Structure-Activity Relationships (SAR)

Insights from analogous compounds guide SAR hypotheses:

  • Piperidine Substitution:

    • N-Alkylation (e.g., propargyl) enhances metabolic stability and receptor binding.

    • Carboxamide Substitution: Bulky groups on the ethyl-pyridinylphenyl moiety may improve selectivity.

  • Pyridine Ring Effects:

    • Electron-withdrawing groups (e.g., fluorine) on the pyridine could modulate pKa and binding affinity.

  • Propargyl Group:

    • Conjugation with the piperidine may stabilize interactions in lipophilic receptor pockets.

Research Gaps and Future Directions

  • In Vivo Testing: No toxicity or efficacy data are available.

  • Computational Modeling: Docking studies could predict interactions with CB1 or kinase targets.

  • Derivative Synthesis: Exploring pyridine substitutions (e.g., Cl, F) or alternative alkyl groups (e.g., cyclopropyl).

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